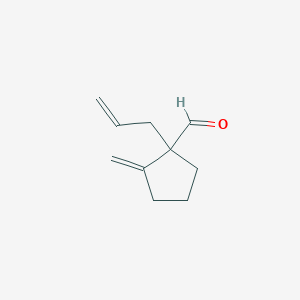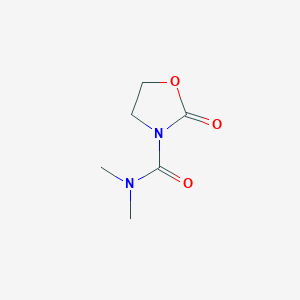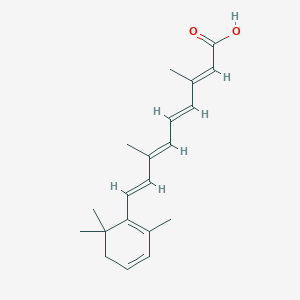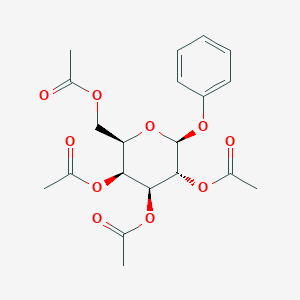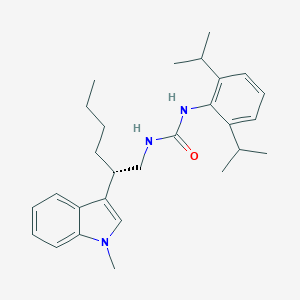
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea involves its binding to GPCRs. This binding results in the activation of various signaling pathways, leading to the modulation of various physiological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea depend on the specific GPCR it binds to. However, some of the general effects include the modulation of neurotransmitter release, the regulation of blood pressure, and the modulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea in lab experiments is its high potency and selectivity for specific GPCRs. However, one of the limitations is its relatively high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research involving (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea. Some of these directions include the development of new drugs for various diseases, the identification of new GPCRs that can be targeted by this compound, and the optimization of the synthesis method to reduce the cost of production.
Conclusion:
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea is a synthetic compound that has potential applications in various fields of scientific research. Its high potency and selectivity for specific GPCRs make it a promising candidate for the development of new drugs for various diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method to reduce the cost of production.
Méthodes De Synthèse
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2,6-diisopropylphenyl isocyanate with 2-(1-methyl-1H-indol-3-yl)hexylamine. The reaction results in the formation of the desired compound, which can be purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea has potential applications in various fields of scientific research. One of the most promising areas of research involves the use of this compound as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes, including vision, taste, and olfaction. The use of (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea as a ligand for GPCRs can lead to the development of new drugs for various diseases.
Propriétés
Numéro CAS |
145131-63-1 |
|---|---|
Nom du produit |
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea |
Formule moléculaire |
C28H39N3O |
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
1-[2,6-di(propan-2-yl)phenyl]-3-[(2S)-2-(1-methylindol-3-yl)hexyl]urea |
InChI |
InChI=1S/C28H39N3O/c1-7-8-12-21(25-18-31(6)26-16-10-9-13-24(25)26)17-29-28(32)30-27-22(19(2)3)14-11-15-23(27)20(4)5/h9-11,13-16,18-21H,7-8,12,17H2,1-6H3,(H2,29,30,32)/t21-/m1/s1 |
Clé InChI |
RTINIKMXELNHKC-OAQYLSRUSA-N |
SMILES isomérique |
CCCC[C@H](CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
SMILES |
CCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
SMILES canonique |
CCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Synonymes |
(+)-N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(2-(1-methyl-3-indolyl)h exyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




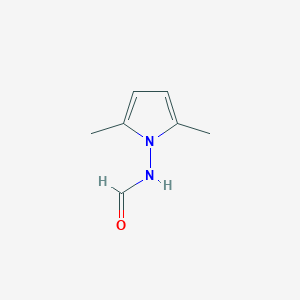
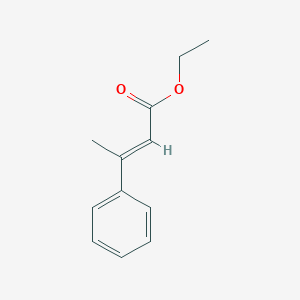

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)
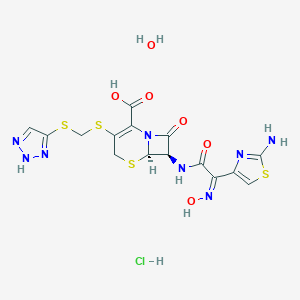

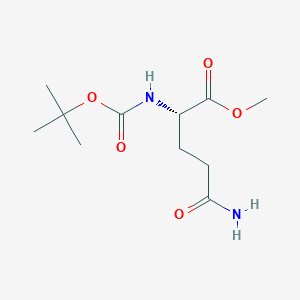
![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)
